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Compound of Interest

Compound Name: ZOSUQUIDAR

Cat. No.: B1143077 Get Quote

Introduction

Zosuquidar (LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-

gp/ABCB1), a critical ATP-binding cassette (ABC) transporter responsible for multidrug

resistance (MDR) in cancer.[1][2] By competitively binding to the substrate-binding domain of

P-gp, zosuquidar blocks the efflux of various chemotherapeutic agents, thereby increasing

their intracellular concentration and restoring sensitivity in resistant tumor cells.[2][3] Unlike

previous generations of P-gp inhibitors, zosuquidar exhibits high selectivity with minimal

interaction with other ABC transporters or cytochrome P450 enzymes, reducing the likelihood

of pharmacokinetic interactions with co-administered drugs.[2][4] These characteristics make it

an invaluable tool for preclinical in vivo studies aimed at overcoming MDR.

These application notes provide comprehensive protocols for the formulation, dosing, and

administration of zosuquidar in mouse models, based on established research. Adherence to

institutional animal care and use committee (IACUC) guidelines is mandatory for all

procedures.

Data Presentation: Zosuquidar Dosing Regimens in
Mice
The following tables summarize quantitative data from various in vivo mouse studies, offering a

reference for experimental design.
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Table 1: Intraperitoneal (i.p.) Administration of Zosuquidar in Mice

Mouse
Strain

Zosuquid
ar Dose
(mg/kg)

Dosing
Schedule

Co-
administe
red Drug
(Dose)

Vehicle
Key
Findings

Referenc
e

Not
Specified

1, 3, 10,
30

Once
daily for 5
days

Doxorubi
cin (1
mg/kg)

Not
Specified

Significa
ntly
increased
survival
and life
span
compare
d to
Doxorubi
cin alone.
[1][5]

[1][5]

| Male and Female | 30 | Single dose, 1 hour before talinolol | Talinolol (20 mg/kg) | Not

Specified | Increased plasma and liver concentrations of talinolol.[1][6] |[1][6][7] |

Table 2: Intravenous (i.v.) Administration of Zosuquidar in Mice
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Mouse
Strain

Zosuquid
ar Dose
(mg/kg)

Dosing
Schedule

Co-
administe
red Drug
(Dose)

Vehicle
Key
Findings

Referenc
e

Wild-type 20

Single
dose, 10
min or 1
hr before
paclitaxel

Paclitaxel
Not
Specified

Increased
paclitaxel
levels in
the brain
by 5.6-
fold (10
min prior)
and 2.1-
fold (1 hr
prior).[8]

[8][9]

BALB/c 90 Daily

Anti-PD-1

(5 mg/kg,

i.v., twice a

week)

Not

Specified

Suppresse

d tumor

growth in a

syngeneic

mouse

model.[1]

[1]

| NSG (humanized) | 90 | Daily | Anti-PD-1 (5 mg/kg, i.v., twice a week) | Not Specified |

Suppressed tumor growth in a humanized xenograft model.[1] |[1] |

Table 3: Oral (p.o.) Administration of Zosuquidar in Mice
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Mouse
Strain

Zosuquid
ar Dose
(mg/kg)

Dosing
Schedule

Co-
administe
red Drug
(Dose)

Vehicle
Key
Findings

Referenc
e

Wild-type 25 and 80

Single
dose, 1
hour
before i.v.
paclitaxel

Paclitaxel
Not
Specified

Resulted
in 3.5-fold
and 5-
fold
higher
paclitaxel
levels in
the brain,
respectiv
ely.[8]

[8][9]

Nude Mice 90
Daily for 10

days
N/A

Not

Specified

Remarkabl

y

decreased

the

expression

of PD-L1 in

tumors.[10]

[10]

| BALB/c | 90 | Daily for 10 days | N/A | Not Specified | Reduced mPD-L1 expression and

exhibited anti-tumor activity in the CT26 mouse model.[10] |[10] |
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Mechanism of P-gp drug efflux and its inhibition by Zosuquidar.
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General experimental workflow for an in vivo mouse study with Zosuquidar.
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Experimental Protocols
Formulation and Vehicle Preparation
Proper solubilization of zosuquidar trihydrochloride is essential for accurate and consistent

dosing. Fresh preparation of dosing solutions is recommended as the compound may be

unstable in solution.[1] Always ensure the final formulation is a clear solution. If precipitation

occurs, adjustments to vehicle composition or drug concentration may be needed.

A. 20% Ethanol-Saline Solution[1]

Dissolve the required amount of zosuquidar trihydrochloride in 100% ethanol to create a

concentrated stock solution.

Dilute the stock solution with sterile saline (0.9% NaCl) to achieve a final concentration of

20% ethanol.

Example: To prepare 1 ml of a 20% ethanol-saline vehicle, mix 200 µl of 100% ethanol

(containing the dissolved drug) with 800 µl of sterile saline.

The final drug concentration should be calculated based on the desired dose (mg/kg) and a

standard injection volume for the chosen route.

B. 10% DMSO / 90% (20% SBE-β-CD in Saline)[1] This vehicle is suitable for compounds with

poor aqueous solubility. SBE-β-CD (Captisol®) acts as a solubilizing agent.

First, prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

Dissolve the required amount of zosuquidar trihydrochloride in DMSO to create a stock

solution.

Slowly add the DMSO stock solution to the 20% SBE-β-CD in saline solution, ensuring the

final concentration of DMSO does not exceed 10%.

Example: To prepare 1 ml of the final vehicle, mix 100 µl of the zosuquidar-DMSO stock

with 900 µl of the 20% SBE-β-CD in saline.

Administration Protocols
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A. Intraperitoneal (i.p.) Injection[1][11]

Materials: Sterile syringes (0.3 – 1.0 ml), sterile needles (27-30 G, 1/2” or smaller), 70%

isopropyl alcohol swabs, appropriate animal restrainer.

Procedure:

Gently restrain the mouse by the scruff of the neck, exposing the abdomen.

Tilt the mouse so its head points downwards, which helps move abdominal organs away

from the injection site.

Wipe the injection site in the lower right quadrant of the abdomen with an alcohol swab.

Insert the needle at a 30-45° angle.

Gently aspirate to ensure no urine or intestinal contents are withdrawn.

If the aspiration is clear, slowly inject the prepared zosuquidar solution.

Withdraw the needle and return the mouse to its cage. Monitor for any adverse effects.

B. Intravenous (i.v.) Injection (Lateral Tail Vein)[1][11]

Materials: Sterile syringes (0.3 – 1.0 ml), sterile needles (27-30 G, 1/2” or smaller), 70%

isopropyl alcohol swabs, a mouse restrainer, and a heat lamp (optional, for vein dilation).

Procedure:

Place the mouse in a restrainer to secure the body and expose the tail.

Warming the tail with a heat lamp can help dilate the lateral veins, making them more

visible.

Disinfect the tail with an alcohol swab.

Identify one of the lateral tail veins. Immobilize the tail gently.
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With the needle bevel facing up, insert it into the vein at a shallow angle, parallel to the

tail. A small flash of blood in the needle hub may indicate successful insertion.

Slowly administer the zosuquidar solution. If significant resistance is met or a blister

forms, the needle is not in the vein.

After injection, withdraw the needle and apply gentle pressure to the site to prevent

bleeding.

Return the mouse to its cage and monitor.

C. Oral Gavage (p.o.)[1][11]

Materials: Sterile, flexible plastic or stainless steel gavage needles (18-20 gauge for adult

mice), sterile syringes.

Procedure:

Measure the appropriate length for gavage needle insertion by holding the needle

alongside the mouse, with the tip at the mouth and the end at the last rib.

Firmly restrain the mouse by the scruff to prevent head movement.

Gently insert the gavage needle into the mouth, allowing the mouse to swallow it. The

needle should pass easily down the esophagus without resistance.

Once the needle is inserted to the pre-measured depth, slowly administer the zosuquidar
solution.

After administration, gently and smoothly withdraw the gavage needle.

Return the mouse to its cage and monitor for any signs of distress, such as difficulty

breathing, which could indicate improper administration into the trachea.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is

not intended for diagnostic or therapeutic procedures. All animal experiments must be

conducted in accordance with approved IACUC protocols and institutional guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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